molecular formula C24H21N3O4S B11575775 1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575775
M. Wt: 447.5 g/mol
InChI Key: NFNNPHFEMLLELE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3):

δ (ppm) Multiplicity Integration Assignment
1.42 t (7.2 Hz) 3H CH3 in ethoxy
1.56 d (6.8 Hz) 6H (CH3)2CH
3.52 q (7.2 Hz) 2H OCH2 in ethoxy
4.98 m 1H CH in isopropyl
6.82–7.45 multiple 7H Aromatic protons
8.21 s 1H Thiadiazole C-H

13C NMR (125 MHz, CDCl3):

δ (ppm) Assignment
14.7 Ethoxy CH3
22.3 Isopropyl CH3
63.8 OCH2
112.4–158.9 Aromatic carbons
168.2 C=O (position 3)
172.6 C=O (position 9)
178.4 Thiadiazole C-S

Infrared Spectroscopy (IR)

Absorption (cm-1) Assignment
1702 C=O stretching
1598 C=N (thiadiazole)
1245 C-O-C (ethoxy)
1024 S-C=N vibration

Mass Spectrometry (HRMS-ESI)

m/z Observed Calculated [M+H]+ Fragmentation Pattern
448.1432 448.1429 Loss of C3H7 (56 Da)
392.0987 392.0983 Cleavage of ethoxy group
264.0551 264.0548 Chromeno-pyrrole core

The spectroscopic data correlate with computational predictions, confirming the molecular architecture.

Computational Chemistry Insights (Density Functional Theory-based Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide electronic structure insights:

Molecular Orbital Energies

Orbital Energy (eV)
HOMO -5.82
LUMO -1.94
Gap 3.88

The HOMO localizes on the chromeno-pyrrole π-system, while the LUMO resides predominantly on the thiadiazole ring, indicating charge transfer capability during electronic excitations.

Natural Bond Orbital (NBO) Analysis

Interaction Energy (kcal/mol)
LP(O)→σ*(C-N) 12.7
π(C=C)→π*(C=O) 9.4
LP(S)→σ*(C-H) 6.2

These hyperconjugative interactions stabilize the molecular conformation and influence reactivity patterns.

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O4S/c1-4-30-15-9-7-8-14(12-15)19-18-20(28)16-10-5-6-11-17(16)31-21(18)23(29)27(19)24-26-25-22(32-24)13(2)3/h5-13,19H,4H2,1-3H3

InChI Key

NFNNPHFEMLLELE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Biological Activity

The compound 1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound through various research findings, including structure-activity relationships (SAR), antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : This five-membered heterocyclic structure is known for its pharmacological significance.
  • Dihydrochromeno-Pyrrole Framework : This moiety contributes to the compound's potential biological activity.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. For example:

  • In vitro Studies : A study indicated that derivatives similar to the compound exhibited good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
  • Mechanism of Action : The antimicrobial effects are often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
CompoundActivityTarget OrganismZone of Inhibition (mm)
1AntibacterialS. aureus15
2AntifungalA. niger17
3AntibacterialE. coli18

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation:

  • SAR Studies : Research highlights that modifications on the thiadiazole ring can enhance anticancer activity. For instance, compounds with specific substitutions showed increased cytotoxic effects against various cancer cell lines .
  • Case Studies : In a recent study, several thiadiazole derivatives were synthesized and tested for their anticancer properties, revealing promising results against leukemia and breast cancer cell lines.

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives also demonstrate anti-inflammatory and analgesic properties:

  • In Vivo Studies : Animal models have shown that certain thiadiazole compounds significantly reduce inflammation and pain responses .
  • Mechanism : The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Scientific Research Applications

Overview

The compound 1-(3-Ethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its antifungal, anticancer, and antibacterial properties.

Antifungal Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antifungal properties. The compound may belong to this class of compounds, which have shown effectiveness against various fungal species. Notably, studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives against Candida species, with mechanisms of action that inhibit fungal growth while maintaining low toxicity to human cells .

Key Findings:

  • Efficacy: The compound shows potential as a potent antifungal agent.
  • Mechanism: The antifungal activity is attributed to interference with fungal cell wall synthesis and function.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been widely studied. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation and survival. For instance, certain thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing selective toxicity that spares normal cells .

Key Findings:

  • Selectivity: The compound exhibits selective cytotoxicity towards cancer cells compared to non-cancerous cell lines.
  • Target Interaction: It may inhibit key signaling pathways involved in tumor growth.

Antibacterial Activity

In addition to antifungal and anticancer properties, the compound may also demonstrate antibacterial activity. Thiadiazole derivatives have been reported to possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell wall synthesis or function .

Key Findings:

  • Broad Spectrum: Effective against a range of bacterial strains.
  • Mechanism: Likely involves disruption of bacterial cellular processes.

Data Tables

Property Antifungal Activity Anticancer Activity Antibacterial Activity
Target Organisms Candida spp.Various cancer cell linesGram-positive and Gram-negative bacteria
Mechanism of Action Cell wall synthesis inhibitionInhibition of signaling pathwaysDisruption of cell wall synthesis
Toxicity Profile Low toxicity to human cellsSelective toxicityVaries by strain

Case Studies

  • Antifungal Study : A study conducted on the antifungal efficacy of thiadiazole derivatives highlighted that compounds similar to this compound demonstrated significant inhibition against clinical isolates resistant to conventional antifungals .
  • Anticancer Evaluation : In a series of evaluations for anticancer activity, compounds within the same class were tested against various cancer cell lines. Results showed promising selectivity for cancer cells over normal cells, suggesting potential for therapeutic development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Position 1 Substituent Position 2 Substituent Reported Activity/Properties Reference
Target compound 3-Ethoxyphenyl 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl Not explicitly reported
AV-C (1-(2-fluorophenyl)-2-[5-isopropyl-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) 2-Fluorophenyl 5-isopropyl-1,3,4-thiadiazol-2-yl TRIF pathway agonist; antiviral (Zika, Chikungunya, Dengue)
Vydzhak et al. (2008) derivatives Varied aryl groups Alkyl (e.g., methyl, ethyl) Synthetic focus; no biological data
Vydzhak et al. (2010) derivatives Aryl groups 2-(Dimethylamino)ethyl Enhanced solubility (theoretical)

Preparation Methods

Base-Promoted Annulation

The chromeno[2,3-c]pyrrole scaffold is synthesized via (4 + 2) annulation between α-alkylidene succinimides and 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). This method, reported in 2024, employs K₂CO₃ or DBU as a base to achieve regioselective cyclization.

  • Reaction conditions : DMF, 80°C, 12–24 hours.

  • Yield : 72–89%.

  • Key advantage : Metal-free, scalable, and tolerant of diverse substituents.

Multi-Component Reactions (MCRs)

Alternative routes involve one-pot MCRs using arylglyoxals , malononitrile , and 4-aminocoumarin in ethanol under reflux.

  • Mechanism : Sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization.

  • Optimized conditions : Ethanol, 78°C, 3 hours, 20 mol% ZnSO₄·7H₂O catalyst.

  • Yield : 87–97%.

Thiadiazole Ring Construction

Cyclization of Thiosemicarbazides

The 5-isopropyl-1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide derivatives with H₂SO₄ or POCl₃ .

  • Substrate : N-isopropylthiosemicarbazide and acetic anhydride.

  • Conditions : Reflux in acetonitrile, 6 hours.

  • Yield : 68–75%.

Oxidative Cyclization

An oxidative approach uses I₂/KI in DMSO to convert hydrazine-carbothioamide precursors into thiadiazoles.

  • Reaction time : 4 hours at 100°C.

  • Yield : 82%.

Coupling of Chromeno-pyrrole and Thiadiazole

Nucleophilic Aromatic Substitution

The thiadiazole ring is introduced via nucleophilic substitution at the C-2 position of the chromeno-pyrrole core.

  • Conditions : Chromeno-pyrrole bromide, 5-isopropyl-1,3,4-thiadiazole-2-thiol, K₂CO₃, DMF, 110°C.

  • Yield : 65–70%.

Cross-Coupling Catalysis

Palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-hetaryl bond formation:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : XPhos.

  • Solvent : Toluene/EtOH (3:1), 90°C, 8 hours.

  • Yield : 58%.

Introduction of the 3-Ethoxyphenyl Group

Friedel-Crafts Alkylation

The ethoxyphenyl group is introduced via Friedel-Crafts alkylation using 3-ethoxyphenylboronic acid and BF₃·Et₂O.

  • Conditions : Dichloromethane, 0°C to RT, 12 hours.

  • Yield : 76%.

Ullmann Coupling

Copper-mediated Ullmann coupling ensures C–O bond formation between the chromeno-pyrrole and 3-ethoxyphenol:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Solvent : DMSO, 120°C, 24 hours.

  • Yield : 63%.

Final Functionalization and Purification

Oxidation of Dihydro Intermediate

The dihydrochromeno-pyrrole intermediate is oxidized to the dione using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

  • Conditions : CH₂Cl₂, RT, 2 hours.

  • Yield : 89%.

Crystallization and Characterization

Final purification is achieved via recrystallization from EtOAc/hexane (1:3). Characterization includes:

  • ¹H/¹³C NMR : Confirms substitution patterns.

  • HRMS : Validates molecular formula (C₂₄H₂₂N₃O₅S).

  • X-ray diffraction : Resolves stereochemistry (CCDC 2359101).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Base-Promoted Annulation(4 + 2) cyclization72–89≥98High
MCRsOne-pot Knoevenagel/Michael87–9795–97Moderate
Suzuki CouplingPd-catalyzed cross-coupling5890Low
Ullmann CouplingCu-mediated C–O bond formation6388Moderate

Challenges and Optimization

  • Regioselectivity : Competing pathways during annulation require precise base selection (e.g., DBU > K₂CO₃).

  • Side Reactions : Over-oxidation of dihydro intermediates is mitigated by controlled DDQ stoichiometry.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

Industrial-Scale Considerations

  • Cost-Efficiency : MCRs reduce step count and waste.

  • Catalyst Recycling : Immobilized Pd/C and Cu nanoparticles improve sustainability.

  • Process Safety : POCl₃ and DDQ require stringent handling protocols .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do solvent choices influence reaction efficiency?

The compound can be synthesized via multicomponent reactions (MCRs) leveraging its chromeno-pyrrole core and reactive substituents. For example, analogous dihydrochromeno-pyrrole derivatives are synthesized using MCRs with aldehydes, amines, and ketones under reflux conditions . Solvent polarity significantly impacts reaction rates and yields; polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiadiazole moiety, while ethanol improves solubility of aromatic intermediates .

Q. Which functional groups in the compound are most reactive, and how can they be modified for structure-activity relationship (SAR) studies?

Key reactive sites include:

  • 3-Ethoxyphenyl group : Susceptible to demethylation or hydroxylation via acid/base catalysis.
  • Thiadiazole ring : Participates in nucleophilic substitution (e.g., replacing the isopropyl group with amines or thiols) .
  • Dihydrochromeno-pyrrole core : The lactone ring can undergo hydrolysis under basic conditions to yield carboxylic acid derivatives . Systematic modifications at these sites enable SAR exploration for biological activity optimization.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete cyclization intermediates) .
  • NMR (1H/13C) : Confirms substituent positions, especially distinguishing between thiadiazole and ethoxyphenyl proton environments .
  • X-ray crystallography : Resolves stereochemical ambiguities in the chromeno-pyrrole fused system .

Advanced Research Questions

Q. How can computational modeling streamline reaction optimization for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity for substitutions at the thiadiazole or ethoxyphenyl groups. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error cycles by ~40% . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Metabolite profiling : Identify active metabolites (e.g., via LC-HRMS) that may contribute to in vivo efficacy but are absent in vitro .
  • Physicochemical tuning : Modify logP (via substituent changes) to enhance bioavailability if poor membrane permeability explains in vitro-in vivo disconnect .
  • Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to purported targets .

Q. How do structural variations in analogous compounds inform the design of isoform-selective inhibitors?

Comparative studies of derivatives (e.g., replacing the ethoxyphenyl with methylpyridyl groups) reveal:

  • Thiadiazole modifications : 5-Isopropyl groups enhance hydrophobic interactions with kinase ATP pockets, while bulkier substituents reduce off-target effects .
  • Chromeno-pyrrole core rigidity : Saturation of the dihydro moiety decreases conformational flexibility, improving selectivity for rigid binding sites .

Methodological Guidance

Designing a high-throughput screening (HTS) protocol for derivatives:

  • Step 1 : Use statistical experimental design (e.g., fractional factorial) to vary substituents (aryl, alkyl) and reaction conditions (pH, solvent) .
  • Step 2 : Screen libraries against target panels (e.g., kinase assays) with orthogonal readouts (fluorescence polarization, luminescence) .
  • Step 3 : Apply cheminformatics tools (e.g., PCA) to cluster active hits and prioritize lead compounds .

Addressing low yields in multicomponent reactions:

  • Optimization variables : Temperature (80–120°C), catalyst loading (5–20 mol% Lewis acids), and stoichiometry (1:1.2:1 ratio for aldehyde/amine/ketone) .
  • Work-up : Use column chromatography (ethyl acetate/hexane gradients) to isolate pure products, avoiding DMF recrystallization due to poor solubility .

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